Regioisomeric Distinction: C3-Hydroxymethyl vs. C5-Hydroxymethyl Isoxazole Scaffolds
The target compound (5-(4-Chlorophenyl)isoxazol-3-YL)methanol (CAS 81282-13-5) differs from its closest regioisomer [3-(4-Chlorophenyl)-5-isoxazolyl]methanol (CAS 206055-90-5) in the substitution pattern of the isoxazole core. While both share the same molecular weight (209.63 g/mol) and formula, the target compound features the hydroxymethyl group at the C3 position adjacent to the ring nitrogen, whereas the comparator places it at the C5 position adjacent to the ring oxygen . This positional isomerism creates a distinct molecular topology that can alter reactivity in nucleophilic substitution and esterification reactions. The target compound's InChIKey (WTWQKJNNBWALNH-UHFFFAOYSA-N) is distinct from that of its regioisomer (YJIXYDFXXAWEMH-UHFFFAOYSA-N), confirming its unique chemical identity [1][2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Hydroxymethyl at C3 of isoxazole ring; InChIKey WTWQKJNNBWALNH-UHFFFAOYSA-N |
| Comparator Or Baseline | Hydroxymethyl at C5 of isoxazole ring; InChIKey YJIXYDFXXAWEMH-UHFFFAOYSA-N |
| Quantified Difference | Structural isomerism (positional isomer) |
| Conditions | Chemical structure comparison by InChIKey and IUPAC nomenclature |
Why This Matters
This structural distinction is critical for synthetic planning; the C3-hydroxymethyl group offers a unique vector for derivatization, enabling access to a distinct chemical space not accessible from the C5-hydroxymethyl regioisomer.
- [1] PubChem. (n.d.). 5-(4-Chlorophenyl)isoxazol-3-yl]methanol. PubChem CID 3613526. View Source
- [2] PubChem. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. PubChem CID 11082100. View Source
